molecular formula C11H17NO4 B1405016 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one CAS No. 1408076-29-8

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Cat. No.: B1405016
CAS No.: 1408076-29-8
M. Wt: 227.26 g/mol
InChI Key: OJMIJZAIJKFKJV-UHFFFAOYSA-N
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Description

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system.

Biochemical Analysis

Biochemical Properties

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in the synthesis of tropane alkaloids, which are known for their diverse biological activities . The rigid structure of this compound allows it to fit into specific enzyme active sites, facilitating or inhibiting biochemical reactions. Additionally, its interactions with proteins can lead to changes in protein conformation and function, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses . It can also affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The degradation products of this compound can also have distinct biochemical properties and effects on cells. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in normal physiological functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups that enhance its solubility and facilitate its excretion . The metabolic flux of this compound can also influence the levels of other metabolites, leading to changes in overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound can influence its biochemical effects and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria can impact cellular energy metabolism.

Chemical Reactions Analysis

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system. Additionally, it has applications in the agrochemical and dyestuff industries .

Comparison with Similar Compounds

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can be compared with other similar compounds such as 2-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the ring system. The unique structure of this compound, particularly the presence of the Boc protecting group, makes it distinct and valuable for specific synthetic applications .

Properties

IUPAC Name

tert-butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMIJZAIJKFKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131762
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-29-8
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 2
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 3
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 4
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 5
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 6
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

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